3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound contains several functional groups, including a chlorophenyl group, a mercaptothiadiazolyl group, and a methylisoxazole carboxamide group. These groups are common in many pharmaceuticals and could contribute to various biological activities .
Molecular Structure Analysis
The molecule’s structure is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions, potentially affecting the compound’s properties and activity .Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of compounds related to 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide has been explored for their antimicrobial properties. For instance, compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
- Research into 1,3,4-thiadiazole derivatives has highlighted their potential as anticancer agents. A study synthesized new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, some of which showed in vitro anticancer activity (Bhat et al., 2004).
- Novel arylazothiazole disperse dyes containing selenium, synthesized for dyeing polyester fibers, displayed not only high efficiency in coloration but also significant antioxidant, antitumor, and antimicrobial activities. This indicates a potential application in creating biologically active fabrics (Khalifa et al., 2015).
- Antiviral activities were observed in 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, with certain compounds exhibiting activity against the tobacco mosaic virus. This research illustrates the potential application of such compounds in developing new antiviral agents (Chen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c1-6-9(11(19)15-12-16-17-13(21)22-12)10(18-20-6)7-4-2-3-5-8(7)14/h2-5H,1H3,(H,17,21)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHFCOEPSUDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NNC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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